2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C24H22N4O6 and an average mass of 462.455 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and a fluoro-methylphenyl group .Scientific Research Applications
Synthetic Analogs and Biological Activity Research indicates that replacing one of the aromatic rings in biologically active molecules with an isosteric/isoelectronic aromatic ring can retain the molecule's biological activity. This concept was explored with thiophene analogs of benzidine and 4-aminobiphenyl, where their in vitro activity profiles suggested potential carcinogenicity, though their in vivo tumorigenic potential was questioned (Ashby et al., 1978).
Cytochrome P450 Inhibition The metabolism of many small-molecule drugs involves Cytochrome P450 (CYP) enzymes. In vitro assessment of the contribution of various CYP isoforms is crucial for predicting potential drug–drug interactions. Understanding the potency and selectivity of chemical inhibitors for specific CYP isoforms is essential for accurate CYP phenotyping in drug metabolism studies (Khojasteh et al., 2011).
DNA Binding Agents Compounds like Hoechst 33258, known for binding to the minor groove of B-DNA, provide a foundation for rational drug design and understanding the molecular basis of DNA sequence recognition and binding. These compounds, and their analogs, serve various biological applications, including use as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Heterocyclic Compound Synthesis The pyrazole moiety, found in many biologically active compounds, is considered a pharmacophore. Pyrazoles and their derivatives exhibit a wide range of biological activities. Understanding the synthetic pathways to create these heterocyclic compounds is essential for extending their applications and improving their efficacy as biological agents (Dar & Shamsuzzaman, 2015).
Quinoxaline Compounds Quinoxalines, also known as benzopyrazines, are used in various applications including dyes, pharmaceuticals, and antibiotics. The antitumor properties of quinoxaline compounds and their roles as catalysts' ligands are areas of active research, indicating their significance in both biological and chemical applications (Pareek & Kishor, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical Pathways
The inhibition of GSK-3β can affect multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and differentiation. Inhibition of GSK-3β can lead to the accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus and activate the transcription of Wnt target genes .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNZMKMDOLPXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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